4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
The compound 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS: 18623-44-4) is a rhodanine-based thiazolidinone derivative. Its structure features a 3,4-dimethoxy-substituted benzylidene group at the C5 position of the thiazolidinone core, a sulfanylidene (thiocarbonyl) group at C2, and a butanoic acid side chain at N3 (Figure 1). This compound is synthesized via a condensation reaction between a thiazolidinone precursor and 3,4-dimethoxybenzaldehyde under acidic conditions, a method common to related derivatives .
Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a dimethoxyphenyl group, and a butanoic acid moiety. Its molecular formula is , indicating the presence of sulfur and nitrogen in its structure, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₁O₅S₂ |
| Molecular Weight | 367.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is believed to play a crucial role in enzyme inhibition, while the dimethoxyphenyl group may facilitate interactions through π-π stacking or hydrogen bonding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of various bacterial strains.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antioxidant Activity
Research indicates that 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid demonstrates significant antioxidant properties. In vitro assays have shown that it effectively reduces reactive oxygen species (ROS) levels in cultured cells.
Antimicrobial Effects
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anti-inflammatory Potential
Another study evaluated its anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced pro-inflammatory cytokine production (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity of the compound.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate antimicrobial properties against clinical isolates.
- Method : Disk diffusion method.
- Results : Zones of inhibition ranged from 10 mm to 15 mm against tested strains, demonstrating effective antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound is compared with analogs differing in:
- Substituent positions on the benzylidene ring.
- Chain length (butanoic vs. propanoic acid).
- Additional functional groups (e.g., methylsulfanyl).
- Stereochemistry (E/Z isomerism).
Table 1: Structural and Molecular Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
